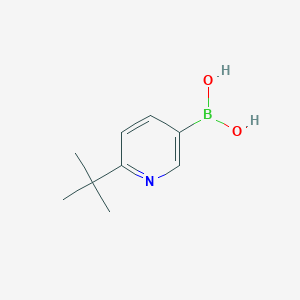

2-Tert-butyl-pyridine-5-boronic acid

Description

Properties

IUPAC Name |

(6-tert-butylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-9(2,3)8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRENWHCBDGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695980 | |

| Record name | (6-tert-Butylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174312-53-8 | |

| Record name | (6-tert-Butylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-tert-butylpyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

2-Tert-butyl-pyridine-5-boronic acid finds applications in various scientific research areas:

Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

Industry: Its use in material science and organic synthesis makes it valuable for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-tert-butyl-pyridine-5-boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various organic substrates to facilitate bond formation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Reactivity and Stability

The trifluoromethyl (CF₃) group in 2-(tert-Butyl)-5-(trifluoromethyl)pyridine-3-boronic acid introduces electron-withdrawing effects, enhancing the electrophilicity of the boron atom and accelerating coupling reactions .

Boron Protection :

- The pinacol ester derivative (CAS: 2223047-95-6) offers superior stability compared to free boronic acids, making it suitable for prolonged storage or reactions requiring anhydrous conditions .

Hydrolytic Stability :

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid serves as a critical reagent in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl/heteroaryl halides and boronic acids.

Key Features :

-

Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃ or CsF).

-

Reactivity : The tert-butyl group enhances steric protection of the boron center, reducing undesired side reactions like protodeborylation.

-

Applications : Synthesizes bipyridine derivatives for ligands in catalysis or pharmacophores in drug discovery .

Example Reaction :

Transmetallation Reactions

The compound participates in transmetallation to generate organometallic intermediates.

Mechanism :

-

Reacts with Grignard or organozinc reagents to transfer the pyridyl-boronate group, enabling further functionalization .

-

Used in tandem with cross-coupling strategies for sequential bond formation .

Conditions :

Oxidation and Protodeborylation

Oxidation :

-

The tert-butyl group stabilizes intermediates, moderating reaction rates.

Protodeborylation :

-

Acidic or basic conditions induce boron group removal, yielding unsubstituted pyridine derivatives .

-

Critical for tuning reaction outcomes in multi-step syntheses .

Formation of Boronate Esters

Reaction with diols (e.g., pinacol) converts the boronic acid into stabilized esters:

Reaction :

Applications :

-

Enhances stability for storage or harsh reaction conditions.

-

Facilitates purification via crystallization.

Condensation and Cyclization Reactions

The boronic acid participates in dehydrative condensations, forming heterocycles or extended π-systems:

Example :

-

Knoevenagel condensation with carbonyl compounds generates conjugated systems for materials science applications .

Table 2: Comparative Reactivity of Pyridine Boronic Acids

Coordination Chemistry

The boronic acid acts as a ligand for transition metals, facilitating catalytic cycles or forming metal-organic frameworks (MOFs).

Examples :

-

Coordinates to Pd(II) centers during cross-coupling, influencing catalytic activity.

-

Forms supramolecular assemblies via B–O–M (M = metal) interactions .

This compound’s versatility in cross-coupling, transmetallation, and condensation reactions underscores its utility in synthesizing complex architectures for pharmaceuticals, materials, and catalysis. Its steric and electronic properties, derived from the tert-butyl and boronic acid groups, enable precise control over reactivity and selectivity.

Preparation Methods

General Principles of Boronic Acid Synthesis

Boronic acids, including pyridine-based derivatives, are commonly synthesized by introducing a boron moiety onto an aromatic or heteroaromatic ring. The most established methods include:

- Electrophilic trapping of arylmetal intermediates (e.g., Grignard or organolithium reagents) with borate esters.

- Lithium–halogen exchange followed by reaction with boron reagents.

- Transition metal-catalyzed borylation of aromatic halides using diboron reagents (e.g., bis(pinacolato)diboron) in the presence of a palladium or other metal catalyst.

- Transmetallation of aryl silanes or stannanes with boron halides, followed by hydrolysis.

Preparation Methods for 2-Tert-butyl-pyridine-5-boronic acid

Halogenated Pyridine Borylation

A widely used approach for synthesizing this compound involves starting from a halogenated pyridine precursor (such as 2-tert-butyl-5-bromopyridine) and subjecting it to borylation. The process typically follows these steps:

- Step 1: Synthesize or obtain 2-tert-butyl-5-bromopyridine.

- Step 2: Subject the brominated pyridine to a borylation reaction using a diboron reagent (e.g., bis(pinacolato)diboron) and a palladium catalyst (such as Pd(dppf)Cl₂) in the presence of a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane).

- Step 3: Isolate the boronic acid product, often via hydrolysis if a boronic ester intermediate is formed.

Typical Reaction Scheme

$$

\text{2-tert-butyl-5-bromopyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{this compound (or ester)}

$$

Notes

Organometallic Route (Lithium–Halogen Exchange)

Another established method involves the generation of a lithiated pyridine intermediate via lithium–halogen exchange, followed by reaction with a borate ester:

- Step 1: Treat 2-tert-butyl-5-bromopyridine with n-butyllithium at low temperature to generate the lithiated intermediate.

- Step 2: Quench with a trialkyl borate (e.g., trimethyl borate).

- Step 3: Acidic hydrolysis yields the boronic acid.

Reaction Scheme

$$

\text{2-tert-butyl-5-bromopyridine} \xrightarrow{\text{n-BuLi}} \text{lithiated pyridine} \xrightarrow{\text{B(OMe)}_3} \text{boronic acid (after hydrolysis)}

$$

Notes

Flow Chemistry Approaches

Recent advances have demonstrated the use of flow chemistry for efficient borylation of halogenated pyridines, offering better control over reaction parameters and potentially higher yields:

- Step 1: Continuous flow introduction of lithiated pyridine intermediate.

- Step 2: Immediate trapping with a boron source (e.g., trialkyl borate).

- Step 3: Acidic work-up to yield the boronic acid.

Notes

Data Table: Preparation Methods Overview

Research Findings and Practical Notes

- The pinacol ester of this compound is often isolated for its enhanced stability and reactivity, especially in Suzuki-Miyaura coupling reactions.

- The steric hindrance from the tert-butyl group can influence both the reactivity and selectivity during borylation and subsequent cross-coupling reactions.

- Storage and handling : The free boronic acid should be kept dry and at low temperatures to prevent degradation. The pinacol ester is more stable and often preferred for storage and transport.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-tert-butyl-pyridine-5-boronic acid with high purity?

- The synthesis typically involves halogenation of the pyridine ring followed by Miyaura borylation. For halogenated precursors, such as 2-bromo-5-methylpyridine (CAS RN 65550-77-8, ), a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions is employed. Purification via recrystallization or HPLC is critical to achieve >97% purity. Storage at 0–6°C in anhydrous environments is recommended to prevent hydrolysis of the boronic acid group .

Q. How should this compound be stored to maintain stability for Suzuki-Miyaura couplings?

- The compound should be stored under inert gas (e.g., argon) at 0–6°C to minimize decomposition. Moisture-sensitive boronic acids often form anhydrides upon exposure to humidity, which can reduce reactivity. Pre-drying solvents (e.g., THF, DMF) and using molecular sieves in reaction setups are advised .

Q. What analytical techniques are essential for characterizing this compound and detecting impurities?

- High-resolution NMR (¹H, ¹³C, ¹¹B) is critical for confirming the boronic acid structure and identifying anhydride byproducts. Mass spectrometry (MS) and HPLC with UV detection (e.g., λ = 254 nm) are used to assess purity. For quantification, iodometric titration or X-ray crystallography may resolve ambiguities in boron content .

Advanced Research Questions

Q. What strategies can mitigate low yields in Suzuki-Miyaura cross-couplings involving sterically hindered this compound?

- Steric hindrance from the tert-butyl group slows transmetallation. Optimize catalyst systems using bulky ligands (e.g., SPhos, RuPhos) to stabilize the Pd center. Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) enhance reaction rates. Pre-activating the boronic acid with alkoxide bases (e.g., KOtBu) can improve efficiency .

Q. How do electronic effects of the tert-butyl group influence the reactivity of this compound in palladium-catalyzed reactions?

- The tert-butyl group is electron-donating, which increases electron density at the boron-bound carbon, potentially accelerating oxidative addition but slowing reductive elimination. Hammett σ* values and DFT calculations can model these effects. Comparative studies with 2-methoxy or 2-chloro analogs (e.g., 2-Methoxy-5-pyridineboronic acid, CAS RN 163105-89-3 ) reveal substituent-dependent reactivity trends.

Q. How can spectroscopic methods resolve contradictions in reported catalytic activity data for this compound?

- In situ ¹¹B NMR or IR spectroscopy can monitor boronic acid speciation during reactions, distinguishing active monomers from inactive trimeric boroxines. Kinetic studies under controlled humidity (e.g., using gloveboxes) clarify environmental impacts on reactivity .

Q. What are the implications of halogenated derivatives (e.g., 2-bromo-5-fluoropyridine-4-boronic acid) on synthetic pathways for this compound?

- Halogenated intermediates (e.g., CAS RN 1704066-83-0 ) enable regioselective functionalization. However, competing protodeboronation or β-hydride elimination may occur. Optimize stoichiometry and reaction time to suppress side reactions. Computational modeling (e.g., DFT) aids in predicting regiochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.